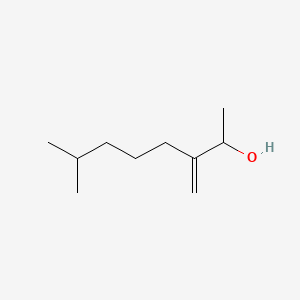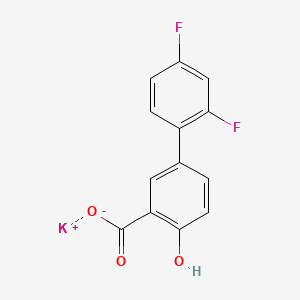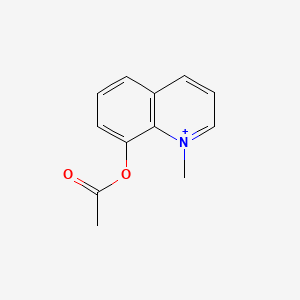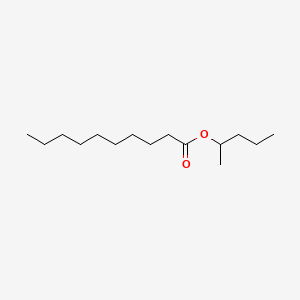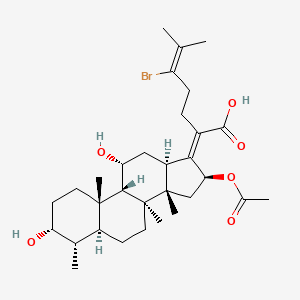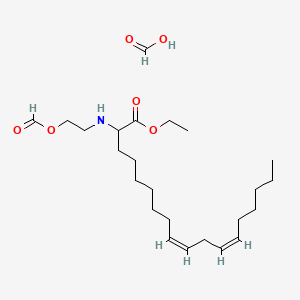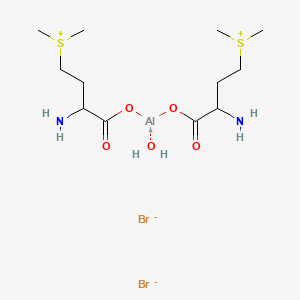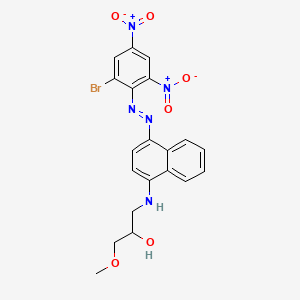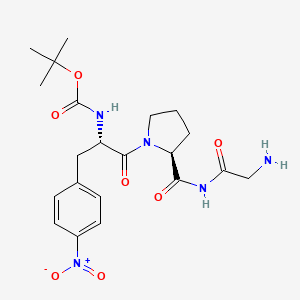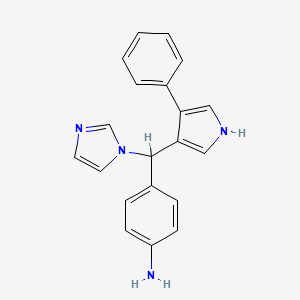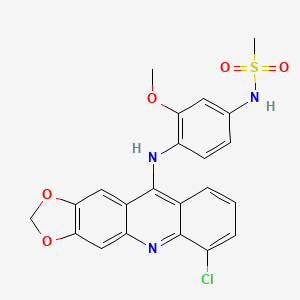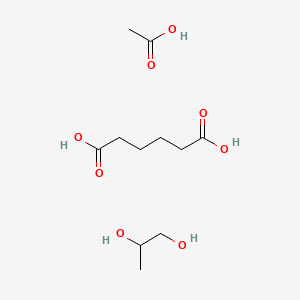
Einecs 284-073-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, mixed esters with acetic acid and propylene glycol typically involves the esterification of hexanedioic acid (adipic acid) with acetic acid and propylene glycol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the esterification process, and the resulting esters are then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of Hexanedioic acid, mixed esters with acetic acid and propylene glycol follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The use of efficient catalysts and separation techniques ensures high purity and cost-effectiveness in production.
化学反应分析
Types of Reactions
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can undergo various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their parent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the esters into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, acetic acid, and propylene glycol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the esters.
科学研究应用
Hexanedioic acid, mixed esters with acetic acid and propylene glycol has several applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plastics, resins, and other materials due to its desirable chemical properties.
作用机制
The mechanism of action of Hexanedioic acid, mixed esters with acetic acid and propylene glycol involves its interaction with various molecular targets and pathways. The esters can be hydrolyzed in biological systems to release hexanedioic acid, acetic acid, and propylene glycol, which can then participate in metabolic processes. The specific pathways and targets depend on the context of its use, such as in drug formulations or industrial applications.
相似化合物的比较
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can be compared with other similar compounds, such as:
Hexanedioic acid, dimethyl ester: Similar in structure but with different ester groups.
Hexanedioic acid, diethyl ester: Another ester of hexanedioic acid with different alcohol components.
Hexanedioic acid, bis(2-ethylhexyl) ester: A more complex ester with larger alcohol groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their ester groups.
属性
CAS 编号 |
84777-45-7 |
|---|---|
分子式 |
C6H10O4.C3H8O2.C2H4O2 C11H22O8 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
acetic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2.C2H4O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;1-2(3)4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;1H3,(H,3,4) |
InChI 键 |
OACGLVCBQDNKHI-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)O.CC(=O)O.C(CCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


